sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate
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Overview
Description
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is a versatile chemical compound with the molecular formula C8H15N2NaO3 . This compound is known for its unique structure, which enables diverse applications in scientific research, particularly in studying biological processes and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate typically involves the reaction of dimethylamino acid esters with sodium hydroxide. The process begins with the preparation of N,N-dimethylamino acid esters, which are then reacted with sodium hydroxide to form the sodium salt of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studying cellular processes and as a transdermal permeation enhancer.
Medicine: Investigated for its potential in drug delivery systems and as a biodegradable compound.
Industry: Utilized in the development of innovative solutions for various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves its interaction with cellular membranes, enhancing the permeability of the membrane to facilitate the delivery of active compounds. The compound targets specific molecular pathways, including those involved in cellular transport and signal transduction .
Comparison with Similar Compounds
- N,N-dimethylamino acid esters
- Sodium propionate
- Dimethylaminoethyl methacrylate
Comparison: Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is unique due to its specific structure, which provides enhanced transdermal permeation properties compared to other similar compounds. Its biodegradability and low toxicity make it a promising candidate for various applications, distinguishing it from other dimethylamino acid esters and sodium salts .
Properties
CAS No. |
2613385-37-6 |
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Molecular Formula |
C8H15N2NaO3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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